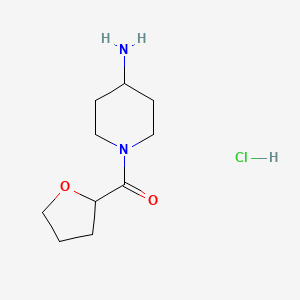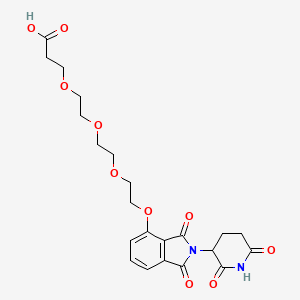
Thalidomide-O-PEG3-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG3-C2-acid is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of chemical biology and drug discovery, especially in the development of PROTAC (Proteolysis Targeting Chimeras) technology.
Preparation Methods
The preparation of Thalidomide-O-PEG3-C2-acid involves synthetic routes that incorporate the Thalidomide-based cereblon ligand and a 3-unit PEG linker. The synthetic process typically includes the following steps:
Synthesis of the Thalidomide-based cereblon ligand: This involves the chemical modification of Thalidomide to introduce functional groups that can interact with the PEG linker.
Attachment of the PEG linker: The PEG linker is attached to the cereblon ligand through a series of chemical reactions, often involving esterification or amidation.
Introduction of the functional group:
Chemical Reactions Analysis
Thalidomide-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Conjugation: This reaction involves the formation of a covalent bond between the compound and a target protein ligand, often using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-Hydroxysuccinimide)
Scientific Research Applications
Thalidomide-O-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of protein degradation pathways and the development of PROTAC technology.
Medicine: It is used in the development of targeted therapies for diseases such as cancer and autoimmune disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG3-C2-acid involves its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is mediated by the formation of a ternary complex between the compound, cereblon, and the target protein, leading to the recruitment of the proteasome and the degradation of the target protein .
Comparison with Similar Compounds
Thalidomide-O-PEG3-C2-acid can be compared with other similar compounds, such as:
Thalidomide-O-amido-PEG3-C2-NH2: This compound also contains a PEG linker and a cereblon ligand but has an amido group instead of an acid group
Thalidomide-O-amido-PEG2-C2-NH2: This compound has a shorter PEG linker and an amido group.
Thalidomide-5’-O-PEG3-C2-acid: This compound is similar in structure but may have different functional groups or linkers.
This compound is unique due to its specific combination of a cereblon ligand, a 3-unit PEG linker, and an acid functional group, making it particularly effective for targeted protein degradation in PROTAC technology.
Properties
Molecular Formula |
C22H26N2O10 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H26N2O10/c25-17-5-4-15(20(28)23-17)24-21(29)14-2-1-3-16(19(14)22(24)30)34-13-12-33-11-10-32-9-8-31-7-6-18(26)27/h1-3,15H,4-13H2,(H,26,27)(H,23,25,28) |
InChI Key |
RQIHHSTUPBHZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
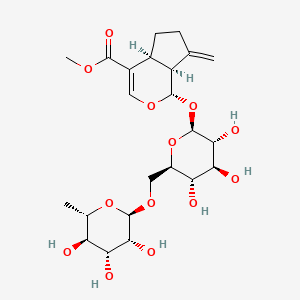
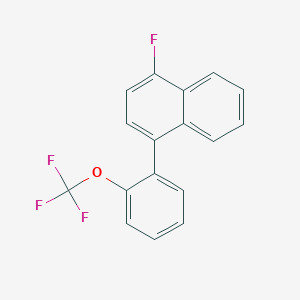
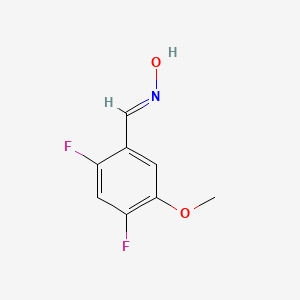
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
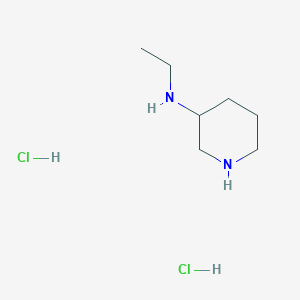
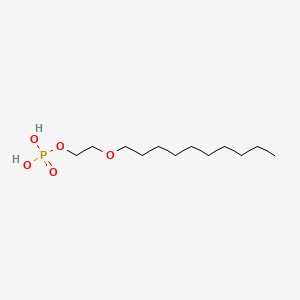
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
